molecular formula C24H18FNO3 B12211426 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12211426
M. Wt: 387.4 g/mol
InChI Key: XKCQYAUPBYGESN-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a chromeno-oxazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 2-methyl-3-phenylchromen-4-one in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
  • 2-phenyl-5,6,7,8-tetrahydro-benzo[e][1,3]oxazine-4-thione
  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 9-(2-fluorophenyl)-2-methyl-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

9-(2-fluorophenyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C24H18FNO3/c1-15-22(16-7-3-2-4-8-16)23(27)17-11-12-21-18(24(17)29-15)13-26(14-28-21)20-10-6-5-9-19(20)25/h2-12H,13-14H2,1H3

InChI Key

XKCQYAUPBYGESN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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